molecular formula C11H7FN2O B8491687 4-(4-Fluorophenyl)pyrimidine-2-carbaldehyde CAS No. 1401162-81-9

4-(4-Fluorophenyl)pyrimidine-2-carbaldehyde

Cat. No.: B8491687
CAS No.: 1401162-81-9
M. Wt: 202.18 g/mol
InChI Key: LKFUILYXMRJGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)pyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1401162-81-9

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

4-(4-fluorophenyl)pyrimidine-2-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)10-5-6-13-11(7-15)14-10/h1-7H

InChI Key

LKFUILYXMRJGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIBAL-H (3.62 mL, 3.62 mmol, 1.0 M in toluene) was slowly added to a suspension of Example 32A (700 mg, 3.01 mmol) in toluene (30 mL) at −75° C. After 2 hours, DIBAL-H (1.507 mL, 1.507 mmol, 1.0 M in toluene) was added to the reaction mixture and warmed slowly to ambient temperature overnight. The reaction was a clear orange-red solution and the methyl ester was consumed, yielding a mixture of aldehyde and alcohol. Additional DIBAL-H (1.507 mL, 1.507 mmol, 1.0 M in toluene) was added at ambient temperature. After 4 hours, the reaction was quenched with 5% acetic acid in water (200 mL), extracted twice with EtOAc (200 mL), washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was chromatographed on a Grace Reveleris 12 g column, eluted with 0-60% EtOAc in dichloromethane (25 mL/min) to provide the title compound (62 mg, 0.307 mmol, 10.17% yield) as an off-white solid. MS (ESI+) m/z 234.8 (M+H-MeOH); 1H NMR (300 MHz, DMSO-d6) δ 10.04 (s, 1H), 9.12 (d, J=5.3, 1H), 8.38 (dd, J=9.0, 5.5, 2H), 8.32 (d, J=5.4, 1H), 7.45 (t, J=8.9, 2H).
Quantity
3.62 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.507 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.507 mL
Type
reactant
Reaction Step Four
Yield
10.17%

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